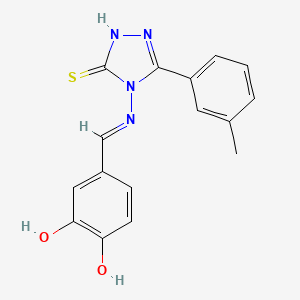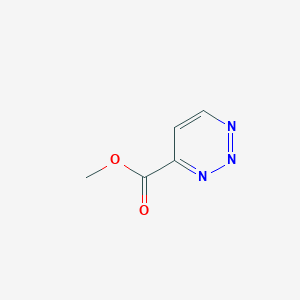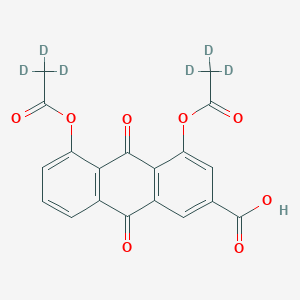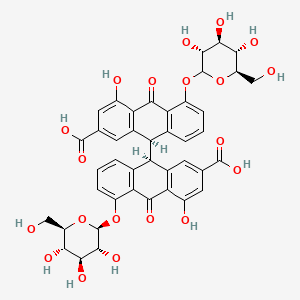![molecular formula C12H10N2S B12052888 5-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole CAS No. 51226-38-1](/img/structure/B12052888.png)
5-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features both imidazole and thiazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method is the Vilsmeier-Haack reaction, which involves the formylation of 6-aryl imidazo[2,1-b]thiazoles using a Vilsmeier-Haack reagent prepared by adding phosphorus oxychloride (POCl₃) to a solution of dimethylformamide (DMF) in chloroform at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the methyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or Friedel-Crafts alkylation using aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazo[2,1-b][1,3]thiazole derivatives.
Substitution: Halogenated or alkylated derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential anticancer properties.
Biology: It is used in the study of enzyme inhibition and protein interactions due to its ability to bind to specific molecular targets.
Industry: This compound is used in the development of new materials with unique electronic properties.
Wirkmechanismus
The mechanism by which 5-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole exerts its effects involves interaction with molecular targets such as DNA and enzymes. For instance, it can bind to DNA, causing structural changes that inhibit replication and transcription. Additionally, it can interact with enzymes like caspases, leading to apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Phenylimidazo[2,1-b][1,3]thiazole: Lacks the methyl group at the 5-position.
5-Methylimidazo[2,1-b][1,3]thiazole: Lacks the phenyl group at the 6-position.
6-Phenylimidazo[2,1-b][1,3,4]thiadiazole: Contains an additional nitrogen atom in the ring structure.
Uniqueness
5-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole is unique due to the presence of both a methyl and a phenyl group, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
Eigenschaften
CAS-Nummer |
51226-38-1 |
|---|---|
Molekularformel |
C12H10N2S |
Molekulargewicht |
214.29 g/mol |
IUPAC-Name |
5-methyl-6-phenylimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C12H10N2S/c1-9-11(10-5-3-2-4-6-10)13-12-14(9)7-8-15-12/h2-8H,1H3 |
InChI-Schlüssel |
AYMDAFMHIPIUQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C2N1C=CS2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2R,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12052822.png)
![[(4aR,6R,7R,7aR)-6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B12052824.png)
![2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate](/img/structure/B12052831.png)





![5-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12052856.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B12052873.png)

![[(2R,3S,4R,6S)-4,6-diacetyloxy-5-azido-3-carboxyoxyoxan-2-yl]methyl acetate](/img/structure/B12052877.png)
![Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II)](/img/structure/B12052881.png)
